molecular formula C26H24N2O2 B015681 Methyl 3-(1-Tritylimidazol-4-yl) Propionate CAS No. 102676-60-8

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Cat. No. B015681
M. Wt: 396.5 g/mol
InChI Key: FSUWVSSCCGVYLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-(1-Tritylimidazol-4-yl) Propionate often involves complex chemical pathways. For instance, the triazole compound 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was synthesized and characterized by various spectroscopic methods, highlighting the intricate steps involved in synthesizing such compounds (Tanak et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques like X-ray crystallography and density functional theory (DFT) computations. These studies reveal the geometric configurations, vibrational frequencies, and chemical shift values, providing insights into the structural intricacies of these molecules (Tanak et al., 2010).

Chemical Reactions and Properties

Research has shown that compounds akin to Methyl 3-(1-Tritylimidazol-4-yl) Propionate engage in a variety of chemical reactions, leading to the formation of diverse products. For example, reactions with nucleophiles and 1,3-binucleophiles have been studied, demonstrating the reactivity and potential applications of these compounds in synthetic chemistry (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under different conditions. Studies employing DFT and X-ray determination provide valuable data on these aspects, aiding in the prediction of compound behavior in various environments (Tanak et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for potential applications in areas such as material science and pharmaceuticals. Research into the energetic behavior in solvent media and the prediction of nonlinear optical properties contributes to a deeper understanding of these compounds' chemical nature (Tanak et al., 2010).

Scientific Research Applications

Inhibition of Retinoic Acid 4-Hydroxylase

  • Methyl 3-(1-Tritylimidazol-4-yl) Propionate derivatives exhibit potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26) in a MCF-7 CYP26A1 microsomal assay. This inhibition enhances the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, suggesting potential applications in cancer research (Gomaa et al., 2011).

Synthesis and Antimicrobial Activity

  • Novel compounds containing Methyl 3-(1-Tritylimidazol-4-yl) Propionate structure have been synthesized and screened for antimicrobial activity. These compounds showed potential as antimicrobial agents, indicating their application in the development of new antimicrobial drugs (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Development of Novel Ligands and Complexes

  • Research has led to the development of new ligands like 3,3-bis(1-methylimidazol-2-yl)propionate, which have been used to synthesize various carbonyl complexes with metals like manganese and rhenium. These studies contribute to the field of organometallic chemistry and the development of new compounds with potential applications in catalysis and materials science (Peters, Hübner, & Burzlaff, 2005).

Application in Neuropharmacology

  • Derivatives of Methyl 3-(1-Tritylimidazol-4-yl) Propionate have been explored in neuropharmacology for their effects on excitatory amino acid receptors. This research has implications for the development of new drugs targeting neurological and psychiatric disorders (Bang-Andersen et al., 1997).

Enhancing Biological Activity of ATRA

  • Some derivatives of Methyl 3-(1-Tritylimidazol-4-yl) Propionate have shown to enhance the biological activity of ATRA by inhibiting CYP26 enzymes. These findings have potential implications for the treatment of diseases like cancer (Gomaa et al., 2011).

properties

IUPAC Name

methyl 3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWVSSCCGVYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440579
Record name Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

CAS RN

102676-60-8
Record name Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.0 g of methyl 3-(1H-imidazol-4-yl)propionate and 11 ml of triethylamine in 31 ml of dimethylformamide is treated with a solution of 9.65 g of triphenylmethyl chloride in 110 ml of dimethylformamide for 2 h at room temperature under nitrogen. The reaction mixture is poured onto 700 g of ice, and the resulting solid is collected by filtration and recrystallized from ether to yield 13.83 g of methyl 3-(1-tritylimidazol-4-yl)propionate, NMR (CDCl3) δ=2.75 (m, 4H), 3.05 (s, 3H), 6.5-7.5 (m, 17H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(imidazol-4-yl)propionate hydrochloride, as described above in Step B, (20.2 g, 106 mmol) in dry CHCl3 (500 mL) were added triethylamine (44 mL, 318 mmol), then a solution of triphenylmethyl chloride (29.5 g, 106 mmol) in CHCl3 (100 mL). The mixture was stirred at ambient temperature for 18 hours, then washed with H2O (250 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to yield the product as a pale solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Agelis, A Resvani, MT Matsoukas, T Tselios… - Amino Acids, 2011 - Springer
A series of o-, m- and p-benzyl tetrazole derivatives 11a–c has been designed, synthesized and evaluated as potential Angiotensin II AT1 receptor antagonists, based on urocanic acid. …

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